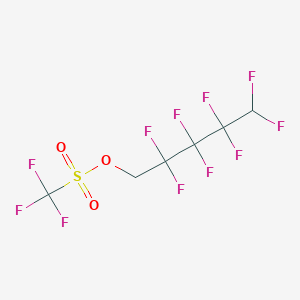

2,2,3,3,4,4,5,5-Octafluoropentyl trifluoromethanesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,2,3,3,4,4,5,5-Octafluoropentyl trifluoromethanesulfonate” is a chemical compound with the molecular formula C6H3F11O3S . It has a molecular weight of 364.14 g/mol . The compound is also known by several synonyms, including “1H,1H,5H-Octafluoropentyl trifluoromethanesulfonate” and "2,2,3,3,4,4,5,5-OCTAFLUOROPENTYLTRIFLUOROMETHANESULFONATE" .

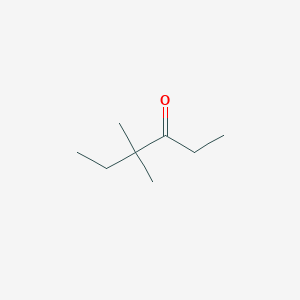

Molecular Structure Analysis

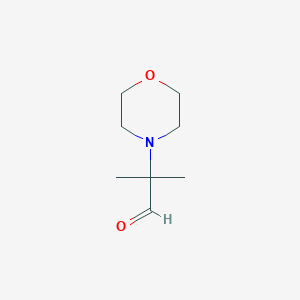

The InChI string for “2,2,3,3,4,4,5,5-Octafluoropentyl trifluoromethanesulfonate” isInChI=1S/C6H3F11O3S/c7-2(8)4(11,12)5(13,14)3(9,10)1-20-21(18,19)6(15,16)17/h2H,1H2 . The Canonical SMILES string is C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OS(=O)(=O)C(F)(F)F . Physical And Chemical Properties Analysis

The compound has a computed XLogP3-AA value of 3.7 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 14 . The compound has a rotatable bond count of 6 . The exact mass and monoisotopic mass of the compound are 363.96272491 g/mol . The topological polar surface area is 51.8 Ų . The heavy atom count is 21 .Aplicaciones Científicas De Investigación

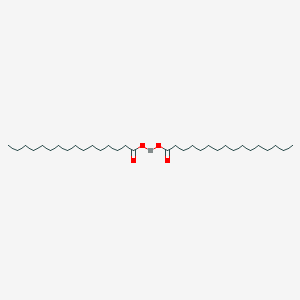

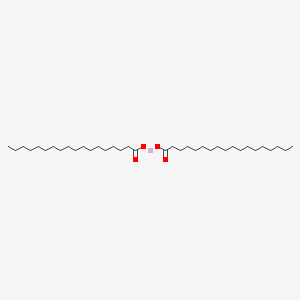

1. Synthesis and Self-Assembly of Amphiphilic Copolymers The compound is used in the reversible addition–fragmentation chain transfer (RAFT) polymerization of 2,2,3,3,4,4,5,5-octafluoropentyl acrylate (OFPA). This process is used to create amphiphilic copolymers, which are a unique group of surface-active agents. Their ability to self-assemble into various structures allows them to be used as emulsifiers and rheology modifiers .

2. Creation of Materials with Predetermined Properties The compound is used in the creation of materials with predetermined properties by varying the structure and composition. This method opens up broad opportunities for macromolecular design .

Synthesis of Amphiphilic Copolymers

The compound is used in the synthesis of amphiphilic copolymers using controlled radical polymerization methods. Among these techniques, RAFT polymerization can be applied to a wide range of monomers .

4. Direct Determination of Highly Polar Water Disinfection Byproducts A novel derivatizing agent, 5-chloro-2,2,3,3,4,4,5,5-octafluoropentyl chloroformate (ClOFPCF), was synthesized and tested as a reagent for direct water derivatization of highly polar and hydrophilic analytes .

5. Synthesis of Silver and Silver Iodide Nanocrystals 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol, a related compound, was used as a cosurfactant in the synthesis of silver and silver iodide nanocrystals .

Synthesis of Ag2S Nanocrystals

2,2,3,3,4,4,5,5-Octafluoro-1-pentanol was also used in the synthesis of Ag2S nanocrystals with a characteristic surface plasmon resonance absorption at 330nm .

Mecanismo De Acción

Target of Action

Similar compounds have been used in the synthesis of amphiphilic copolymers , suggesting that it may interact with various monomers and polymers in chemical reactions.

Mode of Action

It has been used in the reversible addition–fragmentation chain transfer (raft) polymerization of 2,2,3,3,4,4,5,5-octafluoropentyl acrylate (ofpa) in the presence of different concentrations of s,s-dibenzyl carbonotrithioate as a chain transfer agent . This suggests that it may interact with its targets through a process of addition and fragmentation, leading to changes in the structure and properties of the resulting compounds.

Result of Action

Its use in the synthesis of amphiphilic copolymers suggests that it may contribute to the formation of structures with unique properties, such as the ability to self-assemble into various structures .

Propiedades

IUPAC Name |

2,2,3,3,4,4,5,5-octafluoropentyl trifluoromethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F11O3S/c7-2(8)4(11,12)5(13,14)3(9,10)1-20-21(18,19)6(15,16)17/h2H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZVWKAVKFQLAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OS(=O)(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F11O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379734 |

Source

|

| Record name | 2,2,3,3,4,4,5,5-octafluoropentyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17352-10-2 |

Source

|

| Record name | 2,2,3,3,4,4,5,5-octafluoropentyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione](/img/structure/B99938.png)